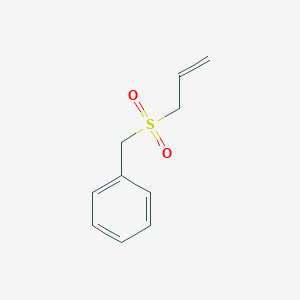

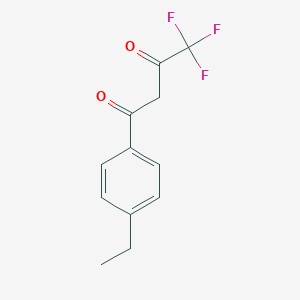

![molecular formula C13H13NO2S B181010 4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid CAS No. 869950-51-6](/img/structure/B181010.png)

4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

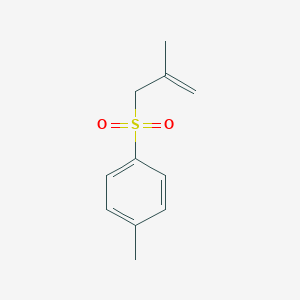

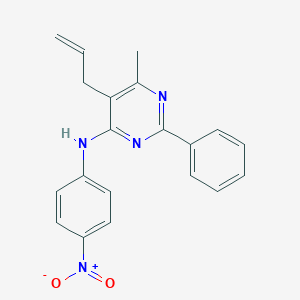

4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid is a chemical compound with the CAS Number: 869950-51-6 . It has a molecular weight of 248.33 . The IUPAC name for this compound is 4-(((3-methyl-1H-1lambda3-thiophen-2-yl)methyl)amino)benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14NO2S/c1-9-6-7-17-12(9)8-14-11-4-2-10(3-5-11)13(15)16/h2-7,14,17H,8H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Medicine: Analgesic and Anti-inflammatory Applications

4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid: has been identified to possess significant analgesic and anti-inflammatory activities . This suggests its potential use in the development of new pain relief medications and anti-inflammatory drugs. Its efficacy in these areas could lead to improved treatments for conditions like arthritis, neuropathic pain, and other inflammatory diseases.

Agriculture: Pesticide Development

While specific information on the use of this compound in agriculture is not readily available, its structural similarity to thiazole-based compounds suggests potential applications. Thiazoles are known for their role in the synthesis of pesticides . Therefore, 4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid could be explored for its pesticidal properties, possibly leading to the development of new agrochemicals.

Industrial Chemistry: Chemical Synthesis

The compound’s reactivity profile indicates its utility in chemical synthesis, particularly in reactions at the benzylic position . It could be used as an intermediate in the synthesis of more complex molecules, serving as a building block in industrial chemistry for the production of various chemicals.

Biotechnology: Drug Design and Discovery

In biotechnology, 4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid could be valuable in drug design and discovery processes due to its biological activities . Its structure could be modified to enhance its properties or to create derivatives with specific biological targets.

Mechanism of Action

Target of Action

It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body . The specific target can vary depending on the exact structure of the compound and its functional groups .

Mode of Action

Compounds with similar structures have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which can subsequently alter its interaction with its targets .

Biochemical Pathways

Benzoic acid derivatives are often involved in various biochemical pathways due to their ability to interact with different enzymes and receptors . The exact pathways affected can vary depending on the compound’s specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .

Result of Action

It’s known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

4-[(3-methylthiophen-2-yl)methylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-9-6-7-17-12(9)8-14-11-4-2-10(3-5-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOPXJDFVBSJES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CNC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424585 |

Source

|

| Record name | 4-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid | |

CAS RN |

869950-51-6 |

Source

|

| Record name | 4-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B180930.png)

![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)

![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)

![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)